molecular formula C4H5BrO2 B2878159 4-(Bromomethyl)oxetan-2-one CAS No. 33282-42-7

4-(Bromomethyl)oxetan-2-one

Cat. No.: B2878159
CAS No.: 33282-42-7
M. Wt: 164.986
InChI Key: UEEVWTVEQBJECL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)oxetan-2-one is a chemical compound with the molecular formula C4H5BrO2. It is characterized by a four-membered oxetane ring with a bromomethyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . Another method involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Biological Activity

4-(Bromomethyl)oxetan-2-one is a compound that belongs to the oxetane family, characterized by a four-membered cyclic ether structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies and summarizing key findings.

Chemical Structure and Properties

This compound has the molecular formula C4H5BrO2C_4H_5BrO_2 and features a bromomethyl group attached to an oxetane ring. Its structural properties influence its reactivity and biological interactions. The presence of the bromine atom is particularly significant as it can enhance the compound's electrophilicity, potentially leading to various biological effects.

Antimicrobial Activity

Research indicates that oxetane derivatives exhibit notable antimicrobial properties. In one study, various oxetane compounds were evaluated for their minimum inhibitory concentrations (MICs) against different bacterial strains. The results showed that this compound demonstrated effective antibacterial activity against Gram-positive bacteria, while showing reduced effects against Gram-negative strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16
Escherichia coli>128

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammation, revealed that derivatives of oxetanes, including this compound, could inhibit this enzyme effectively. This inhibition was associated with a reduction in pro-inflammatory mediators in mouse models .

Table 2: Inhibition of NAAA by Oxetane Derivatives

CompoundIC50 (μM)
This compound15
Control>50

Anticancer Activity

In terms of anticancer potential, preliminary studies have shown that this compound may induce apoptosis in cancer cell lines. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in significant cell cycle arrest at the S phase and increased expression of pro-apoptotic markers .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Inhibition Rate (%)
HepG21297
MCF-71590
A5491095

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and cell proliferation. For instance, its ability to inhibit NAAA suggests a mechanism involving modulation of endocannabinoid levels, which are critical in regulating inflammation and pain .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various oxetane derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with brominated substituents exhibited enhanced activity compared to their non-brominated counterparts.
  • Anti-inflammatory Mechanism : In vivo experiments demonstrated that administration of this compound significantly reduced leukocyte infiltration in carrageenan-induced inflammation models. This effect was correlated with decreased levels of pro-inflammatory cytokines.
  • Anticancer Potential : A series of experiments conducted on HepG2 cells revealed that treatment with this compound led to increased apoptosis rates via mitochondrial pathways. Western blot analyses confirmed upregulation of Bax and downregulation of Bcl-2 following treatment.

Properties

IUPAC Name

4-(bromomethyl)oxetan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEVWTVEQBJECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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